molecular formula C8H8ClN B1597405 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 6945-87-5

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No.: B1597405
CAS No.: 6945-87-5
M. Wt: 153.61 g/mol
InChI Key: UCYKNDOOVFKJKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective addition of the chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to its combination of a chlorine atom and a nitrile group attached to a bicyclic framework. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYKNDOOVFKJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287812
Record name 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-87-5
Record name NSC52586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloroacrylonitrile (50.0 g, 571 mmol) in toluene (150 ml) was slowly added cyclopentadiene (37.7 g, 571 mmol). The reaction was stirred for 60 h at ambient temperature under a nitrogen atmosphere. The reaction was then concentrated by rotary evaporation to remove the majority of the toluene. The compound was purified by vacuum distillation (100-150° C., 15 mm Hg) to afford the nitrile as a white solid (49.7 g, 56.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
56.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 2
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 3
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 4
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 5
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 6
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

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